N-(2-oxothiolan-3-yl)benzenesulfonamide
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Overview
Description
N-(2-oxothiolan-3-yl)benzenesulfonamide is a chemical compound that features a benzenesulfonamide group attached to a 2-oxothiolan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a thiolactone derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-oxothiolan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)benzenesulfonamide often involves the inhibition of specific enzymes or proteins. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The molecular targets and pathways involved can vary depending on the specific application but often include interactions with the active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of a thiolane ring.
N-(pyridin-2-yl)benzenesulfonamide: Contains a pyridine ring.
N-(quinolin-2-yl)benzenesulfonamide: Features a quinoline ring.
Uniqueness
N-(2-oxothiolan-3-yl)benzenesulfonamide is unique due to the presence of the 2-oxothiolan-3-yl moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
Molecular Formula |
C10H11NO3S2 |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-(2-oxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11NO3S2/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
ZQELFYFFCAVVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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